molecular formula C19H18N4O4S B4456551 1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B4456551
M. Wt: 398.4 g/mol
InChI Key: LFRNHZXGBHJFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that incorporates several functional groups, including an indole ring, an oxadiazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the oxadiazole and indole derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The indole and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan share the indole ring structure.

    Oxadiazole Derivatives: Compounds such as raltegravir and furamizole contain the oxadiazole ring.

    Sulfonamide Derivatives: Sulfa drugs like sulfamethoxazole and sulfasalazine contain the sulfonamide group.

Uniqueness

1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide is unique due to the combination of these three functional groups in a single molecule, which can result in distinct biological activities and chemical properties not found in other compounds.

Properties

IUPAC Name

1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-13(24)23-10-9-15-11-16(7-8-17(15)23)28(25,26)20-12-18-21-19(22-27-18)14-5-3-2-4-6-14/h2-8,11,20H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRNHZXGBHJFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 3
1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-acetyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.